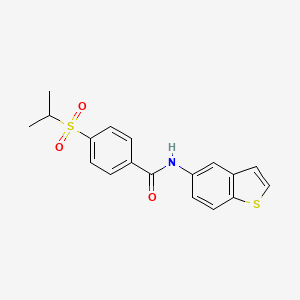

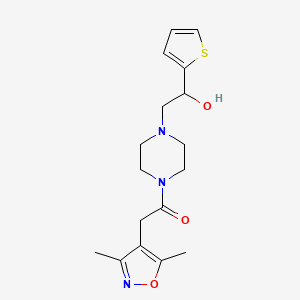

N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-benzothiophen-5-yl)-4-(propane-2-sulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that is responsible for the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment.

Applications De Recherche Scientifique

Remote Sulfonylation of Aminoquinolines : Chengcai Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This process utilizes environmentally friendly sodium sulfinates as sulfide sources and produces less odorous and more environmentally friendly byproducts compared to previous methods (Xia et al., 2016).

Synthesis of Benzothienoquinolines : Michał Nowacki and K. Wojciechowski (2017) synthesized benzo[b]thiophen-3-ylacetonitriles and 3-(phenylsulfonylmethyl)benzo[b]thiophenes, which react with nitrobenzene derivatives to form benzothienoquinolines. This demonstrates the potential of using these compounds in synthesizing novel organic compounds (Nowacki & Wojciechowski, 2017).

Anticancer Evaluation of Naphthoquinone Derivatives : P. Ravichandiran et al. (2019) explored the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds showed potent cytotoxic activity against various human cancer cell lines, suggesting their potential use in cancer treatment (Ravichandiran et al., 2019).

Inhibitors of Carbonic Anhydrase Isoenzymes : C. Supuran et al. (2013) synthesized and assayed three aromatic sulfonamides as inhibitors of four carbonic anhydrase isoenzymes. These compounds showed nanomolar inhibitory concentrations and demonstrated potential for therapeutic applications (Supuran et al., 2013).

Copper-Catalyzed Amidation and Imidation of Alkanes : B. L. Tran et al. (2014) reported on copper-catalyzed reactions of alkanes with amides, sulfonamides, and imides, leading to the formation of N-alkyl products. This study provides insights into the potential for chemical modifications and functionalizations of alkanes (Tran et al., 2014).

Synthesis of Carboxylic Acid Hydrazides : V. Horishny and V. Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid. This reaction, conducted in water, aligns with green chemistry principles and offers nearly quantitative yields (Horishny & Matiychuk, 2020).

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-12(2)24(21,22)16-6-3-13(4-7-16)18(20)19-15-5-8-17-14(11-15)9-10-23-17/h3-12H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFATKBDDYIDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)

![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)